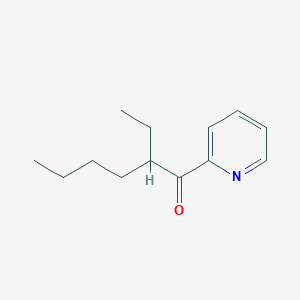

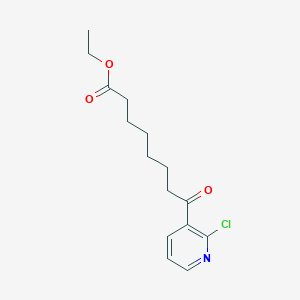

1-Ethylpentyl 2-pyridyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethylpentyl 2-pyridyl ketone is a novel psychoactive substance belonging to the cathinone class, which is part of the phenethylamine family of drugs. Its molecular formula is C13H19NO .

Synthesis Analysis

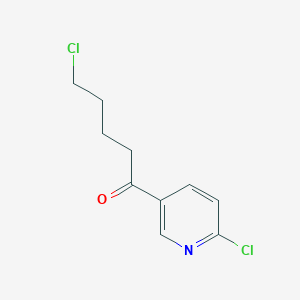

A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported. In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .Molecular Structure Analysis

The molecular structure of 1-Ethylpentyl 2-pyridyl ketone is available in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

The molecular weight of 1-Ethylpentyl 2-pyridyl ketone is 205.3 g/mol.Aplicaciones Científicas De Investigación

1. Precursor for Chiral 2-Pyridine Alky/Aryl Alcohols 2-Pyridyl ketones, including 1-Ethylpentyl 2-pyridyl ketone, are employed as precursors of chiral 2-pyridine alky/aryl alcohols . These alcohols are important in the field of asymmetric catalysis .

Precursor for 2-Aminoalkyl Pyridine Ligands

Another application of 2-pyridyl ketones is their use as precursors for 2-aminoalkyl pyridine ligands . These ligands are also used in asymmetric catalysis .

Synthesis of Bioactive Molecules

2-Pyridyl ketones are widely found in bioactive molecules . Therefore, 1-Ethylpentyl 2-pyridyl ketone can be used in the synthesis of these bioactive molecules .

Synthesis of Natural Products

Natural products often contain 2-pyridyl ketones . Thus, 1-Ethylpentyl 2-pyridyl ketone can be used in the synthesis of these natural products .

Synthesis of Pharmaceuticals and Agrochemicals

Ketones bearing N-heterocyclic groups, including 2-pyridyl ketones, are important building blocks for the production of pharmaceuticals and agrochemicals .

Synthesis of Functional Materials

In addition to pharmaceuticals and agrochemicals, 2-pyridyl ketones are also used in the production of functional materials .

7. Synthesis of TGF-β Type 1 Receptor Inhibitor LY580276 Intermediate The synthesis method of 2-pyridyl ketones has been applied to the synthesis of TGF-β type 1 receptor inhibitor LY580276 intermediate . This is an environmentally friendly method .

8. Construction of 2-Pyridyl Ketone Library in Continuous Flow A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . This method is rapid, reliable, and cost-efficient to afford diverse kinds of 2-pyridyl ketones in the compound library .

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Pyridyl ketones are crucial pharmacophore groups and usually serve as privileged structures in medicinal chemistry . They widely appear in bioactive molecules and natural products . .

Mode of Action

2-pyridyl ketones are known to be employed as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .

Result of Action

2-pyridyl ketones are known to be crucial pharmacophore groups in medicinal chemistry .

Propiedades

IUPAC Name |

2-ethyl-1-pyridin-2-ylhexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-5-8-11(4-2)13(15)12-9-6-7-10-14-12/h6-7,9-11H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAXEQBNVASDRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641995 |

Source

|

| Record name | 2-Ethyl-1-(pyridin-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylpentyl 2-pyridyl ketone | |

CAS RN |

898779-70-9 |

Source

|

| Record name | 2-Ethyl-1-(pyridin-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)